N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide
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Overview
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dimethylbenzamide is a complex organic compound that features a benzimidazole and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylbenzoyl chloride with 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its optoelectronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dimethylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis . In materials science, its optoelectronic properties are attributed to the conjugated system of the benzimidazole and pyrazole moieties, which facilitate electron transport and light emission .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines: These compounds share the benzimidazole moiety and have similar optoelectronic properties.
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: This compound is studied for its anticancer properties and shares structural similarities with N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dimethylbenzamide.
Uniqueness
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dimethylbenzamide is unique due to its combination of benzimidazole and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
825616-51-1 |
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Molecular Formula |
C19H17N5O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C19H17N5O/c1-11-6-5-7-12(2)16(11)19(25)23-15-10-20-24-17(15)18-21-13-8-3-4-9-14(13)22-18/h3-10H,1-2H3,(H,20,24)(H,21,22)(H,23,25) |
InChI Key |
IMDHPHTYWFTMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NC2=C(NN=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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